![molecular formula C25H20ClN3OS B2773790 2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-21-5](/img/structure/B2773790.png)
2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
Molecular Structure Analysis
The compound contains several aromatic rings, including a pyrimido[5,4-b]indole ring and phenyl rings. It also has a sulfanyl group attached to a chlorophenyl group.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including electrophilic aromatic substitutions, nucleophilic substitutions, and redox reactions .Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available for this compound.Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, such as pyrimidines and indoles, often focuses on their synthesis due to their importance in pharmaceuticals and materials science. For example, studies have detailed the synthesis of thiophene and pyrrole derivatives via heterocyclization, highlighting methods for creating complex structures from simpler starting materials, potentially relevant for synthesizing the target compound (Rozentsveig et al., 2022).
Nucleophilic Substitution Reactions
The nucleophilic displacement of a methylsulfanyl group on pyrimidinones, as explored in certain studies, demonstrates the reactivity of such groups in the presence of electrophilic agents, which is crucial for the chemical manipulation and creation of novel compounds (Kikelj et al., 2010).
Molecular Docking and Spectroscopic Analysis
Molecular docking and spectroscopic analyses, including FT-IR, FT-Raman, and NBO analysis, have been applied to similar compounds, providing insights into their structural properties, stability, and potential interactions with biological targets. Such studies are fundamental for assessing the biological activity and therapeutic potential of new chemical entities (Alzoman et al., 2015).
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial activity, indicating potential applications in developing new antibiotics or antiseptics. The ability to inhibit bacterial growth or interfere with microbial enzymes underscores the biomedical relevance of research on these chemicals (Hafez et al., 2016).
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c1-15-11-16(2)13-18(12-15)29-24(30)23-22(19-8-4-6-10-21(19)27-23)28-25(29)31-14-17-7-3-5-9-20(17)26/h3-13,27H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLKKILNULRJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
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